8-fluoro-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
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Description
8-fluoro-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H20FN3O and its molecular weight is 397.453. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Activity
Research on novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, synthesized via SnCl(2)·2H(2)O catalyzed one-pot Povarov reaction, showed significant antitubercular activity against Mycobacterium tuberculosis H37Rv. Among the compounds screened, certain isomeric pyranoquinoline analogues demonstrated potent antitubercular effects, highlighting the potential of such compounds in tuberculosis treatment (Kantevari et al., 2011).
Fluorophores in Biochemistry and Medicine
Quinoline derivatives, including aminoquinolines, are known for their efficiency as fluorophores and are extensively utilized in biochemistry and medicine for the study of various biological systems. These derivatives are under continuous investigation for their potential as more sensitive and selective compounds, indicating their broad application scope in scientific research (Aleksanyan & Hambardzumyan, 2013).
Dual-targeting Antibacterial Agents
A study on 8-methoxy-quinazoline-2,4-diones demonstrated their activity against quinolone-resistant gyrases and suggested their potential as dual-targeting agents against Staphylococcus aureus, given their similar efficacy against both gyrase and topoisomerase IV. This highlights the role of quinoline derivatives in developing new antibacterial strategies to combat resistance (Oppegard et al., 2010).
Photophysical and Electrochemical Properties
The study of fluorine-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline fluorescent dyes revealed significant findings regarding their photophysical (such as fluorescence life times and quantum efficiency) and electrochemical properties. These properties are crucial for applications in fluorescent dye development and have implications for various scientific research domains, including material science and bioimaging (Szlachcic & Uchacz, 2018).
ATM Kinase Inhibition
The discovery of novel 3-quinoline carboxamides as potent, selective, and orally bioavailable inhibitors of ataxia telangiectasia mutated (ATM) kinase presents a significant advancement in the treatment of diseases related to ATM dysfunction. These compounds showed efficacy in disease-relevant models, suggesting their potential therapeutic applications (Degorce et al., 2016).
Properties
IUPAC Name |
8-fluoro-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-16-6-8-18(9-7-16)24-22-15-29(14-17-4-3-5-20(12-17)30-2)23-11-10-19(26)13-21(23)25(22)28-27-24/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSRIEOIXMGGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.